molecular formula C41H32F6O5P2Ru+2 B12348555 Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Cat. No.: B12348555
M. Wt: 881.7 g/mol
InChI Key: FDSSZHDREYJHRM-UHFFFAOYSA-N
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Description

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II): is a coordination compound that features ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis. The molecular formula of this compound is C41H30F6O5P2Ru , and it has a molecular weight of 879.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.

    Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.

Major Products:

    Hydroacylation: The major product is a ketone.

    Vinylation: The major products are vinyl ethers and vinyl esters.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Therapeutic Applications:

Industry:

    Chemical Manufacturing: This compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to facilitate various chemical transformations.

Mechanism of Action

The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .

Comparison with Similar Compounds

  • Tris(triphenylphosphine)ruthenium(II) dichloride
  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
  • Carbonyldihydridotris(triphenylphosphine)ruthenium(II)

Comparison:

Properties

Molecular Formula

C41H32F6O5P2Ru+2

Molecular Weight

881.7 g/mol

IUPAC Name

carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium

InChI

InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2

InChI Key

FDSSZHDREYJHRM-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2]

Origin of Product

United States

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